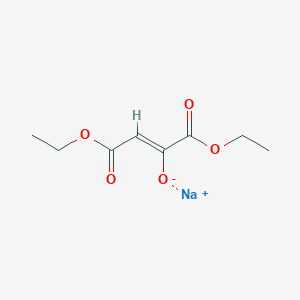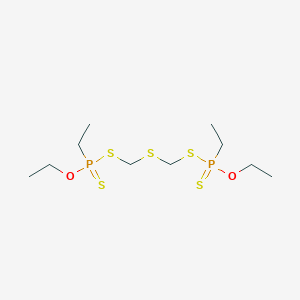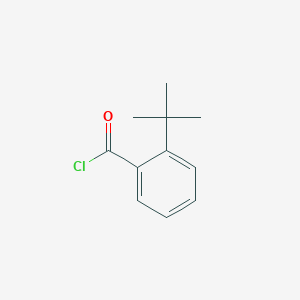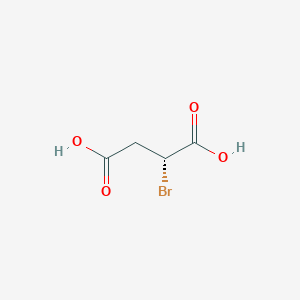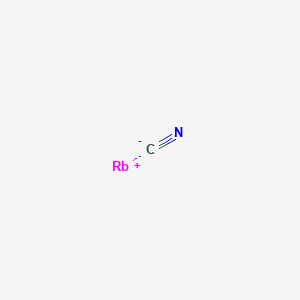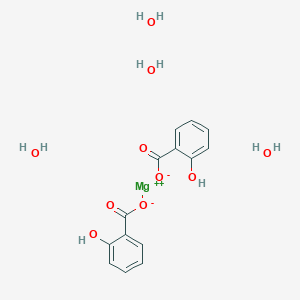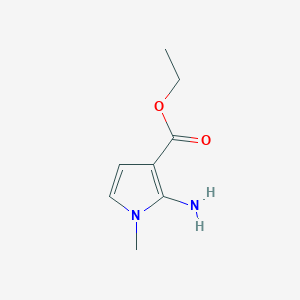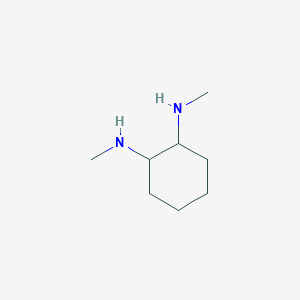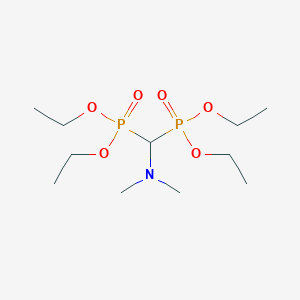
Tetraethyl dimethylaminomethylenediphosphonate
Vue d'ensemble
Description
Tetraethyl dimethylaminomethylenediphosphonate is a chemical compound with the formula C11H27NO6P2 . It is also known as Phosphonic acid, [(dimethylamino)methylene]bis-, tetraethyl ester; tetraethyl [(dimethylamino)methylene]bisphosphonate .
Molecular Structure Analysis
The molecular structure of Tetraethyl dimethylaminomethylenediphosphonate contains a total of 46 bonds; 19 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 1 tertiary amine (aliphatic), and 2 phosphonates (thio-) .Physical And Chemical Properties Analysis
Tetraethyl dimethylaminomethylenediphosphonate has a molecular weight of 331.2827 . Its formula weight is 331.29 .Applications De Recherche Scientifique
Thermal Decomposition and Flame Retardancy
Thermal Decomposition Reactions of Cotton Fabric Treated with Piperazine-Phosphonates Derivatives Tetraethyl piperazine-1,4-diyldiphosphonate (TEPP) and its derivatives have been investigated for their potential as flame retardants on cotton fabric. Research focused on understanding the mode of action of these compounds by examining the thermal degradation of treated cotton fabric. This involved the engraftment of these compounds on cotton fabric and studying their thermal degradation mechanisms using various analytical techniques like ATR-IR, TGA–FTIR spectroscopy, and Py-GC/MS. The results revealed unique details about the thermal degradation of the fabric when these compounds were used as additives (Nguyen et al., 2014).
Chemical Synthesis and Reactions
First General Approach to Cyclohex-3-ene-1,1-bis(phosphonates) by Diels-Alder Cycloaddition Tetraethyl vinylidenebis(phosphonate) has been used in chemical synthesis, particularly in the Diels-Alder cycloaddition with 1,3-dienes. This process produces cyclohex-3-ene-1,1-bis(phosphonates) in good yields. The research outlined the reaction conditions, the influence of diene substituents on the reaction outcome, and the potential of this process in the synthesis of complex organic compounds (Ruzziconi et al., 2003).
Materials Science and Polymer Chemistry
Novel Phosphonated Perfluorocarbon Polymers Research has explored the synthesis of novel perfluorocarbon polymers bearing phosphono groups. This involved the copolymerization or terpolymerization of dimethyl perfluoro(3-vinyloxypropyl)phosphonate with other compounds, leading to new materials with unique properties. The study also developed a new method for synthesizing perfluorovinyloxy-substituted perfluoroalkylphosphonic acid derivatives, contributing to the field of material science and polymer chemistry (Yamabe et al., 2000).
Nanoparticle Functionalization and Biocompatibility
A Biocompatible Method of Decorporation Bisphosphonate-Modified Magnetite Nanoparticles
A notable study reported the use of bisphosphonate to functionalize Fe3O4 magnetic nanoparticles, creating a system with high specificity for removing uranyl ions from water or blood. This research demonstrates the potential of magnetic nanoparticles combined with specific receptor-ligand interactions for the removal of metal toxins from biological environments (Wang et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
1,1-bis(diethoxyphosphoryl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO6P2/c1-7-15-19(13,16-8-2)11(12(5)6)20(14,17-9-3)18-10-4/h11H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDDGOVNJMIFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(N(C)C)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172224 | |
| Record name | Tetraethyl ((dimethylamino)methylene)bisphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl dimethylaminomethylenediphosphonate | |
CAS RN |
18855-52-2 | |
| Record name | Tetraethyl [(dimethylamino)methylene]diphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18855-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyl ((dimethylamino)methylene)bisphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018855522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethyl ((dimethylamino)methylene)bisphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethyl [(dimethylamino)methylene]bisphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



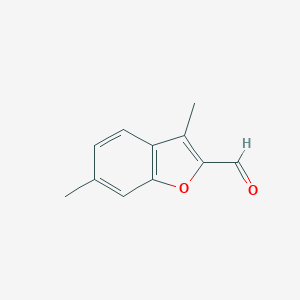
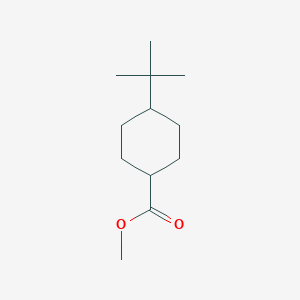
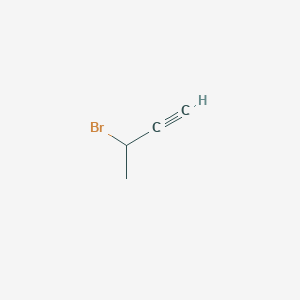
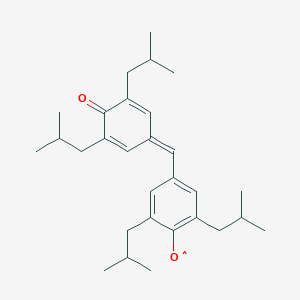
![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B107595.png)
